N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide is a synthetic compound featuring a benzothiadiazole sulfonamide core linked to an ethylamine chain and an indole-4-carboxamide moiety. Benzothiadiazole derivatives are known for their electron-deficient aromatic systems, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C17H15N5O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H15N5O3S2/c23-17(12-3-1-4-13-11(12)7-8-18-13)19-9-10-20-27(24,25)15-6-2-5-14-16(15)22-26-21-14/h1-8,18,20H,9-10H2,(H,19,23) |
InChI Key |
PMACWDIKDSMANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents. The resulting benzothiadiazole is then subjected to sulfonylation to introduce the sulfonyl group.
The next step involves the coupling of the sulfonylated benzothiadiazole with an indole derivative. This coupling reaction is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The final product, this compound, is obtained after purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the indole moiety can interact with various receptors, modulating cellular pathways and exerting biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound N-(2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)ethyl)acetamide (CAS 452054-86-3) serves as a key structural analog. Below is a comparative analysis:
| Property | Target Compound | N-(2-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)ethyl)acetamide |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₅O₄S₂ (predicted) | C₁₀H₁₂N₄O₃S₂ |
| Molar Mass (g/mol) | ~424.45 (estimated) | 300.36 |
| Density (g/cm³) | ~1.5 (predicted) | 1.461±0.06 |
| pKa | ~8.5–9.5 (sulfonamide-dominated) | 8.86±0.50 |
| Key Functional Groups | Benzothiadiazole sulfonamide, indole-4-carboxamide | Benzothiadiazole sulfonamide, acetamide |
Structural Insights :
- This modification likely enhances binding affinity to hydrophobic pockets in biological targets .
- The higher molar mass and density of the target compound reflect the indole group’s bulkiness and planar structure compared to the simpler acetamide side chain.
Pharmacological Implications
- Target Selectivity : The indole group in the target compound may improve selectivity for serotonin receptors or kinases, whereas the acetamide analog’s smaller side chain could favor interactions with enzymes like carbonic anhydrase .
- Solubility and Bioavailability : The predicted pKa (~8.5–9.5) of the target compound aligns with the analog’s experimental pKa (8.86), suggesting similar ionization behavior under physiological conditions. However, the indole group’s hydrophobicity may reduce aqueous solubility compared to the acetamide analog.
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